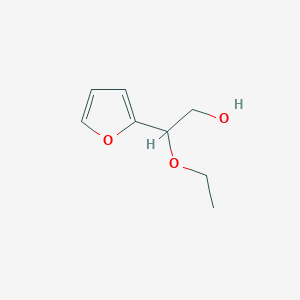
2-Ethoxy-2-(furan-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-(furan-2-yl)ethanol is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is of interest due to its unique structure, which combines an ethoxy group and a furan ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(furan-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of furan-2-carboxaldehyde with ethyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require an acid catalyst to facilitate the formation of the desired product.
Another method involves the use of phosphorylated derivatives of halomethylfuroic acid esters with thioglycolic acid ester in the presence of bases. This method allows for the synthesis of mono- and bisphosphorylated esters of 2-ethoxy-2-oxoethylthio derivatives of furoic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-(furan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid or furan-2-carboxaldehyde.
Reduction: this compound can be reduced to 2-ethoxy-2-(furan-2-yl)ethane.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethoxy-2-(furan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2-(furan-2-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group can also affect the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
2-Ethoxy-2-(furan-2-yl)ethanol can be compared with other furan derivatives, such as:
Furan-2-carboxaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more suitable for polymer production.
2-Ethylfuran: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the ethoxy group and the furan ring, providing a balance of reactivity and stability that is valuable in various chemical and industrial processes.
Propiedades
IUPAC Name |
2-ethoxy-2-(furan-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(6-9)7-4-3-5-11-7/h3-5,8-9H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBDXXCZAZLGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CO)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













